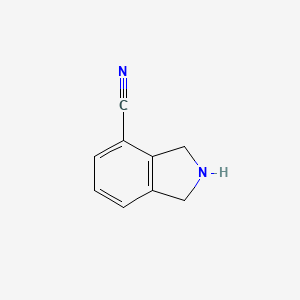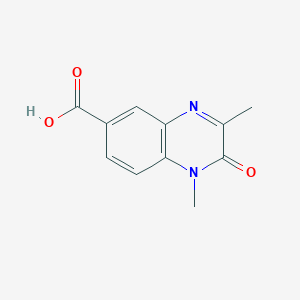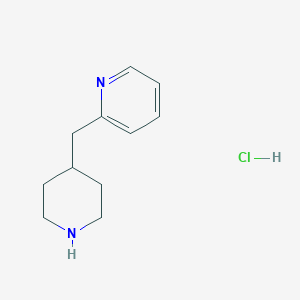![molecular formula C8H10N6O2 B1453294 [5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid CAS No. 1232770-90-9](/img/structure/B1453294.png)
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Vue d'ensemble
Description
“[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as (3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid .
Molecular Structure Analysis
The molecular weight of “[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is 154.17 . The structure of the compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
“[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a paste-like substance with a melting point of 186-192 °C .Applications De Recherche Scientifique
Chemical Structure and Conformational Analysis : A study explored the molecular and crystal structures of certain crystalline forms related to the compound . The research focused on the conformational isomerism and interactions within the structure, providing valuable information for understanding its chemical behavior (Foces-Foces et al., 1996).
Chemotherapeutic Potential : Novel silver complexes based on ester derivatives of Bis(pyrazol-1-yl)acetic acids, which are related to the compound of interest, have been found to have significant in vitro antitumor activity. These compounds were particularly effective against human small-cell lung carcinoma cells (Pellei et al., 2023).
Organometallic Chemistry : The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes], where Bis(pyrazol-1-yl)acetic acid reacts with organotin derivatives, were explored. These derivatives showed certain cytotoxicities for Hela cells in vitro, indicating potential biomedical applications (Wen et al., 2005).
Coordination Chemistry : Studies have investigated the coordination architectures of lanthanum complexes using bifunctional 5-substituted tetrazolecarboxylate ligands. These complexes demonstrated ligand-centered luminescence, suggesting potential optical material applications (Shen et al., 2016).
Synthetic Chemistry : Research on the synthesis, characterization, and biological activity of various derivatives of 3,5-dimethyl-1H-pyrazole, which is structurally related to the compound of interest, has been conducted. These studies have contributed to the development of new synthetic methods and understanding of the chemical properties of these compounds (Amir & Kumar, 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBJXRLELCZRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



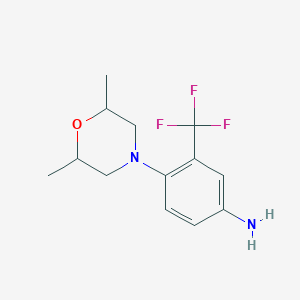
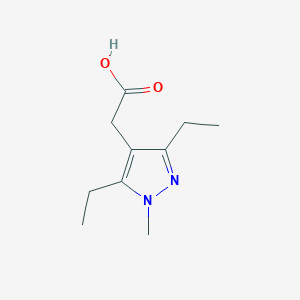
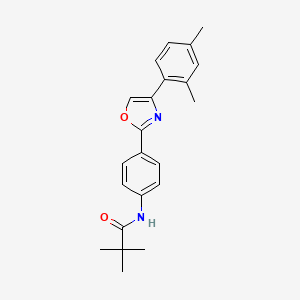
![[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride](/img/structure/B1453216.png)
![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
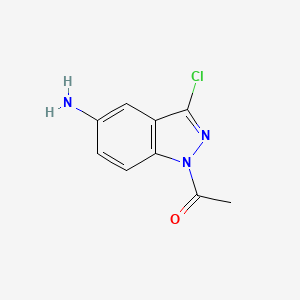
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
![3-[2-(Methoxycarbonyl)-4-nitrophenyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1453224.png)
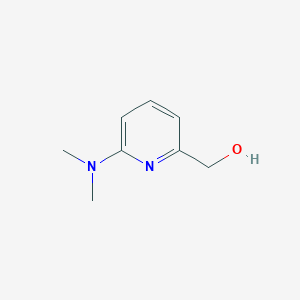
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
